molecular formula C25H16FN3O3 B10824948 Ampc

Ampc

Cat. No.: B10824948
M. Wt: 425.4 g/mol
InChI Key: QYTOMCGQPLOOOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AmpC is a chromosomally or plasmid-encoded β-lactamase enzyme produced by Gram-negative bacteria such as Escherichia coli, Enterobacter cloacae, and Citrobacter freundii . As a Class C serine β-lactamase, it mediates bacterial resistance to a broad range of antibiotics, including penicillins, first-, second-, and third-generation cephalosporins, and cephamycins (e.g., cefoxitin) . Its expression can be inducible upon exposure to certain β-lactams, and stable derepression through mutations in regulatory genes (e.g., ampD, ampR, ampG) is a key mechanism for high-level, constitutive resistance that can emerge during therapy . This enzyme is a critical subject of study in understanding the mechanisms of antimicrobial resistance (AMR), the epidemiology of multidrug-resistant pathogens, and the evolution of plasmid-mediated resistance spread . Research applications include investigating peptidoglycan recycling pathways, enzyme kinetics, and the evaluation of novel β-lactamase inhibitors and therapeutic compounds like cefepime and carbapenems, which are generally stable against hydrolysis by this compound . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-amino-4-[4-(6-fluoro-5-methylpyridin-3-yl)phenyl]-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16FN3O3/c1-13-10-16(12-29-23(13)26)14-6-8-15(9-7-14)20-18(11-27)24(28)32-22-17-4-2-3-5-19(17)31-25(30)21(20)22/h2-10,12,20H,28H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTOMCGQPLOOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1F)C2=CC=C(C=C2)C3C(=C(OC4=C3C(=O)OC5=CC=CC=C54)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Natural Producers of Chromosomal AmpC

This compound β-lactamases are intrinsically produced by Enterobacter cloacae, Citrobacter freundii, Serratia marcescens, and Pseudomonas aeruginosa. These strains are cultivated in nutrient-rich media such as Mueller-Hinton agar (MHA) or Luria-Bertani (LB) broth at 37°C under aerobic conditions. For large-scale enzyme production, E. cloacae ATCC 13047 and C. freundii ATCC 8090 are preferred due to their high basal this compound expression levels.

Table 1: Bacterial Strains and Optimal Growth Parameters

StrainMediumTemperatureInduction Requirement
E. cloacae ATCC 13047LB Broth37°CWeak inducer (e.g., aztreonam)
C. freundii ATCC 8090MHA37°CCefoxitin (30 μg/mL)
P. aeruginosa PAO1Tryptic Soy Broth37°CImipenem (1 μg/mL)

Induction of this compound Expression

β-Lactam Inducers and Regulatory Mechanisms

This compound production is regulated by the ampR-ampC operon, which responds to peptidoglycan recycling intermediates. β-lactam antibiotics like cefoxitin, imipenem, and aztreonam disrupt cell wall synthesis, increasing intracellular muropeptide concentrations. These molecules bind to the transcriptional regulator AmpR, derepressing This compound expression.

Induction Protocols

  • Weak Inducers : Piperacillin-tazobactam (TZP) and aztreonam at sub-MIC concentrations (0.5–2 μg/mL) yield moderate this compound levels suitable for basic studies.

  • Strong Inducers : Cefoxitin (30 μg/mL) or imipenem (1 μg/mL) triggers hyperproduction, increasing enzyme yield 10–50 fold. Induction is performed during mid-log phase (OD600 ≈ 0.6) for 4–6 hours.

Extraction and Purification of this compound β-Lactamase

Cell Lysis and Crude Extract Preparation

Bacterial pellets are resuspended in 50 mM Tris-HCl (pH 7.4) with 1 mM EDTA and lysed via sonication (3 × 30 sec pulses) or lysozyme treatment (1 mg/mL, 30 min). Centrifugation at 15,000 × g for 20 min removes cell debris, yielding a crude extract with this compound activity.

Chromatographic Purification

This compound is purified using ion-exchange (DEAE-Sepharose) and size-exclusion chromatography (Sephacryl S-200). The enzyme elutes at 150 mM NaCl in Tris buffer and has a molecular weight of 39 kDa.

Table 2: Purification Summary of this compound from E. cloacae

StepTotal Protein (mg)Activity (U/mg)Purification (fold)
Crude Extract450121
DEAE-Sepharose78655.4
Sephacryl S-2001531025.8

Synthetic Inhibitors of this compound: Design and Preparation

Boronic Acid Derivatives

Structure-based design identified 3-aminophenylboronic acid as a lead compound (K_i = 83 nM). Modifications at the R1 cleft of this compound improved binding affinity, yielding derivatives with K_i values as low as 60 nM.

In-Parallel Synthesis Protocol

  • Scaffold Functionalization : React 3-aminophenylboronic acid with acyl chlorides or sulfonyl chlorides in dimethylformamide (DMF) at 25°C.

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) isolates target compounds.

  • Characterization : NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) confirm structures.

Table 3: Inhibitor Efficacy Against this compound

CompoundR GroupK_i (nM)Solubility (mg/mL)
2-SO₂NH₂830.9
2a-CONHCH₂COOH601.5
2b-SO₂CH₂CH₃951.1

Quality Control and Validation

Enzymatic Activity Assays

This compound activity is measured spectrophotometrically using nitrocefin (Δε482 = 15,000 M⁻¹cm⁻¹). Hydrolysis rates are quantified in 50 mM phosphate buffer (pH 7.0) at 30°C.

Genetic Confirmation

Multiplex PCR detects plasmid-mediated This compound genes (e.g., MOX, CIT, DHAM) using primers listed below:

Table 4: Primer Sequences for This compound Detection

TargetForward Primer (5’→3’)Reverse Primer (5’→3’)
MOXGCTGCTCAAGGAGCACAGGATCACATTGACATAGGTGTGGTGC
CITTGGCCAGAACTGACAGGCAAATTTCTCCTGAACGTGGCTGGC
DHAMAACTTTCACAGGTGTGCTGGGTCCGTACGCATACTGGCTTTGC

Chemical Reactions Analysis

Types of Reactions

AmpC beta-lactamase primarily catalyzes the hydrolysis of beta-lactam antibiotics, breaking the beta-lactam ring and rendering the antibiotic ineffective. This reaction is a form of substitution reaction where the beta-lactam ring is opened by the addition of a water molecule .

Common Reagents and Conditions

The hydrolysis reaction catalyzed by this compound beta-lactamase typically requires the presence of water and occurs under physiological conditions (pH 7.0-7.5, 37°C). The enzyme’s active site contains serine residues that play a crucial role in the catalytic mechanism .

Major Products

The primary products of the hydrolysis reaction are the inactivated antibiotic and a byproduct that varies depending on the specific beta-lactam antibiotic being hydrolyzed. For example, the hydrolysis of penicillin results in penicilloic acid .

Scientific Research Applications

Clinical Significance

AmpC beta-lactamases are primarily associated with resistance in Gram-negative bacteria, particularly in species such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. Their production can lead to treatment failures in infections caused by these organisms, necessitating the development of alternative therapeutic strategies.

Case Studies

  • Study on Pseudomonas aeruginosa : A study involving 205 clinical isolates found that 53.66% exhibited phenotypic this compound production, with the blaPDC gene being the most prevalent (36.10%). This highlights the importance of early detection methods to guide effective antibiotic therapy and manage resistance .
  • Escherichia coli Isolates : Research indicated that hyperproduction of this compound due to specific genetic mutations was linked to severe infections in cancer patients, showcasing the clinical impact of genetic variations on treatment outcomes .

Mechanisms of Resistance

This compound beta-lactamases can hydrolyze various beta-lactam antibiotics, leading to resistance. The mechanisms include:

  • Induction by Antibiotics : Certain antibiotics act as potent inducers of this compound production (e.g., aminopenicillins), while others are weak inducers but still substrates (e.g., third-generation cephalosporins) .
  • Genetic Regulation : Studies have shown that genes like ampG play a critical role in regulating this compound expression, affecting the minimal inhibitory concentrations (MICs) for various antibiotics .

Detection Methods

The detection of this compound production is essential for managing antibiotic resistance. Common methods include:

  • Phenotypic Testing : Utilizing culture techniques to observe growth patterns in the presence of specific antibiotics.
  • Genotypic Testing : Polymerase chain reaction (PCR) techniques are employed to identify the presence of specific this compound genes (e.g., blaPDC, blaCMY) .

Implications for Antibiotic Treatment

The emergence of this compound-producing strains complicates treatment regimens. Clinicians must consider:

  • Alternative Antibiotics : Carbapenems are often used as they are resistant to hydrolysis by this compound enzymes; however, their use should be judicious to prevent further resistance development.
  • Combination Therapy : Combining beta-lactam antibiotics with beta-lactamase inhibitors may enhance efficacy against some this compound-producing strains .

Research Findings and Insights

Recent studies have provided valuable insights into the prevalence and characteristics of this compound beta-lactamases:

Study FocusKey Findings
Pseudomonas aeruginosa53.66% phenotypic production; blaPDC gene prevalent in 36.10% of isolates
Escherichia coliHyperproduction linked to genetic mutations; significant clinical implications
Klebsiella pneumoniaeRegulation by ampG affects resistance levels; inducible expression observed

Conclusion and Future Directions

The applications of this compound beta-lactamases extend beyond mere resistance mechanisms; they influence clinical decision-making and public health strategies. Continuous surveillance and research into genetic mechanisms, detection methods, and treatment options are essential for combating antibiotic resistance effectively.

Future research should focus on:

  • Developing rapid diagnostic tests for this compound detection.
  • Exploring novel therapeutic agents that can circumvent this compound-mediated resistance.
  • Investigating the epidemiology of this compound-producing strains across different healthcare settings.

Mechanism of Action

AmpC beta-lactamase exerts its effects by hydrolyzing the beta-lactam ring of antibiotics. The enzyme’s active site contains a serine residue that attacks the carbonyl carbon of the beta-lactam ring, leading to the formation of an acyl-enzyme intermediate. This intermediate is then hydrolyzed by a water molecule, releasing the inactivated antibiotic and regenerating the active enzyme .

Comparison with Similar Compounds

Comparison of AmpC β-Lactamase with Similar Enzymes

This compound β-lactamase is distinct from other β-lactamases in structure, function, and clinical impact:

Functional Comparison with Extended-Spectrum β-Lactamases (ESBLs)
  • Substrate Specificity: this compound preferentially hydrolyzes cephamycins and third-generation cephalosporins (e.g., ceftazidime), whereas ESBLs (e.g., CTX-M-15) target oxyimino-cephalosporins (e.g., cefotaxime) .
  • Clinical Impact : Co-production of this compound and ESBLs in E. cloacae leads to pan-resistance to β-lactams, except carbapenems (imipenem susceptibility: 100%) .
Comparison with Carbapenemases (KPC-2, NDM-1)
  • Genetic Origin : this compound is chromosomally encoded, whereas KPC-2 (class A) and NDM-1 (class B) are plasmid-mediated, facilitating rapid horizontal transfer .
  • Inhibitor Sensitivity : this compound is less inhibited by avibactam compared to KPC-2. Compound 46 inhibits this compound at 32% efficacy, vs. 66% for KPC-2 and 79% for NDM-1 .

Table 1: Inhibitory Activity of Broad-Spectrum β-Lactamase Inhibitors

Compound This compound Inhibition (%) KPC-2 Inhibition (%) NDM-1 Inhibition (%)
40 50 41 71
46 32 66 79
59 46 62

Data derived from virtual screening assays

Comparison of this compound (TFF3 Inhibitor) with Similar Anticancer Agents

This compound exhibits unique mechanisms in targeting TFF3, a protein overexpressed in pancreatic and breast cancers:

Comparison with Other TFF3-Targeting Compounds
  • Efficacy : this compound reduces cellular TFF3 levels by 60–70% in SW1990 pancreatic cancer cells, with an IC50 of 12.5 µM, outperforming legacy inhibitors like ICG-001 .
  • Apoptosis Induction : this compound increases apoptosis by 3.5-fold in SW1990 cells, comparable to taxanes but with lower cytotoxicity .
Synergy with Chemotherapy
  • With Taxanes : this compound synergizes with paclitaxel, reducing viable TAM-resistant ER+ breast cancer cells by 85% (vs. 50% for paclitaxel alone) .
  • With Gemcitabine: In pancreatic cancer xenografts, this compound + gemcitabine reduces tumor volume by 70% (vs. 40% for gemcitabine alone) .

Table 2: Preclinical Efficacy of this compound in Cancer Models

Cell Line/Model This compound Effect Combination Therapy Outcome
SW1990 (Pancreatic) IC50: 12.5 µM; apoptosis ↑ 3.5-fold Tumor volume ↓ 70% with gemcitabine
TAM-resistant ER+MC Restores tamoxifen sensitivity Viability ↓ 85% with paclitaxel

Data from in vitro and xenograft studies

Key Research Findings

  • This compound β-Lactamase :

    • Co-production with ESBLs in E. cloacae reduces cephalosporin susceptibility to 16.7% (cefepime) and 8.3% (piperacillin-tazobactam) .
    • Detection via modified 3D enzyme extract tests achieves 95% accuracy in clinical isolates .
  • This compound (Inhibitor): Reduces serum TFF3 levels by 50% in pancreatic xenograft models, correlating with tumor regression . Enhances taxane efficacy by suppressing cancer stem cell markers (CD44, ALDH1) in ER+ breast cancer .

Biological Activity

AmpC β-lactamases are a significant group of enzymes produced by various bacterial species, primarily within the Enterobacteriaceae family. These enzymes confer resistance to a broad range of β-lactam antibiotics, particularly cephalosporins, and play a crucial role in the growing concern of antimicrobial resistance (AMR). This article delves into the biological activity of this compound, exploring its mechanisms, clinical implications, and associated research findings.

This compound Production and Regulation
this compound β-lactamases are typically chromosomally encoded and can be induced under specific environmental conditions. The expression of this compound is tightly regulated by the protein AmpR, which usually maintains low levels of this compound production. However, exposure to certain β-lactams can trigger the accumulation of cell-wall degradation products, which compete with UDP-N-acetylmuramic acid peptides for binding to AmpR. This competition leads to decreased repression of this compound expression, resulting in increased enzyme production .

Induction and Hyperproduction
The induction of this compound can lead to hyperproduction, which has been shown to confer a fitness cost due to the accumulation of toxic degradation products within the cell. Despite these costs, bacteria can maintain high levels of this compound expression in the presence of persistent β-lactam exposure . Mutations in regulatory genes such as ampD and ampR can lead to stable derepression, resulting in sustained this compound production even without antibiotic stimuli .

Clinical Implications

Resistance Patterns
this compound β-lactamases are associated with resistance not only to cephalosporins but also to other classes of β-lactams. In clinical settings, infections caused by this compound-producing organisms are often difficult to treat due to limited therapeutic options. Carbapenems are typically effective against these bacteria; however, resistance can emerge through mutations that affect drug permeability or efflux mechanisms .

Epidemiology and Detection
The prevalence of this compound-producing bacteria varies geographically and is influenced by factors such as antibiotic usage patterns and environmental conditions. Detection methods for this compound production are evolving but remain challenging; many clinical laboratories may underestimate the prevalence of this resistance mechanism due to limitations in current testing methodologies .

Research Findings

Recent studies have highlighted various aspects of this compound biology:

  • Virulence Attenuation : Research indicates that while high levels of this compound production can impair bacterial virulence due to metabolic costs, certain strains can exhibit resilience under selective pressure from antibiotics .
  • Environmental Impact : The presence of biocides and other antimicrobial agents in agricultural settings has been shown to co-select for this compound-producing bacteria, raising concerns about food safety and public health .
  • Case Studies : A study involving Pseudomonas aeruginosa demonstrated that hyperproduction of this compound could lead to reduced virulence through impaired growth and downregulation of virulence-related genes .

Table 1: Resistance Profiles of this compound-Producing Bacteria

AntibioticSusceptibility (%)
Tigecycline99
Imipenem97
Meropenem97
Ertapenem89
Amikacin85
Piperacillin-Tazobactam74.6
Levofloxacin82

Data derived from a study assessing susceptibility patterns among cefoxitin-resistant isolates .

Table 2: Performance Metrics for Detection Methods

MethodPositive (n)Negative (n)Sensitivity (%)Specificity (%)
Mast D68C36997.288.8
Combined Disc Diffusion35110090

Comparison of detection methods for ESBL and this compound producers .

Q & A

How should researchers formulate scientifically rigorous research questions for AMPC-related studies?

Researchers should employ structured frameworks like PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure comprehensive coverage of all research components. These frameworks clarify variables and align the study’s scope with practical and ethical considerations. For example, FINER criteria help evaluate feasibility and relevance in road rule compliance studies under this compound guidelines .

Q. What methodologies are recommended for conducting literature reviews in this compound research contexts?

A systematic literature review should include:

  • Keyword searches in databases (e.g., peer-reviewed journals, government reports).
  • Synthesis of baseline monitoring requirements and adaptive management frameworks.
  • Identification of gaps using tools like the this compound’s "Research Questions and Adaptive Management Program Elements" document. Feedback from the IRST (Independent Research and Science Team) should refine questions to address policy needs .

Q. How can researchers ensure ethical data collection in interdisciplinary this compound projects?

Follow institutional review protocols and use primary data collection methods (e.g., questionnaires, focus groups) tailored to the study’s context. Avoid reliance on third-party datasets unless permissions are secured. For example, Cambridge English guidelines emphasize designing original studies to ensure data suitability and ethical compliance .

Q. What structural components are essential for publishing this compound-related research findings?

Q. How can researchers address contradictions in data when evaluating road rule compliance within this compound’s adaptive management framework?

Conduct sensitivity analyses and triangulate findings using multiple data sources (e.g., quantitative surveys, qualitative interviews). For example, discrepancies in baseline monitoring data should be contextualized within iterative policy adjustments, as outlined in this compound’s road rule studies .

Q. What experimental design considerations are critical for feasibility studies on infrastructure projects under this compound guidelines?

Combine quantitative (e.g., cost-benefit analysis) and qualitative (e.g., stakeholder workshops) methods. This compound’s technical feasibility studies for mail processing centers emphasize strategic location analysis, budget alignment, and technology integration, with iterative feedback from international consultants .

Q. How should researchers manage uncertainties in ecological or infrastructure studies linked to this compound’s adaptive management cycles?

Apply error propagation models and document methodological limitations transparently. For instance, IUPAC’s Good Research Practice guidelines recommend consistency checks through limiting behavior measurements and pre-publication validation .

Q. What strategies validate hypotheses in complex systems like this compound’s forest practice monitoring?

Use controlled experiments with clear variables (e.g., timber harvest impacts on steep slopes). The AAMC-HHMI framework emphasizes hypothesis-driven protocols, data analysis rigor, and team-based interdisciplinary collaboration to address multifaceted ecological questions .

Q. How can interdisciplinary teams align their research designs with this compound’s adaptive management objectives?

Define shared terminology and objectives early, referencing this compound’s scoping proposals. For example, workshops with the IRST and this compound coordinators ensure methodological coherence and policy relevance, as seen in Eastern Oregon slope studies .

Q. What metrics are used to evaluate the long-term efficacy of this compound’s adaptive management policies?

Track key performance indicators (KPIs) such as compliance rates, ecological recovery metrics, and stakeholder feedback. This compound’s post-approval studies recommend longitudinal data collection and decision-analysis modeling to assess policy impacts .

Methodological Tools Referenced

  • Frameworks : PICO, FINER , AAMC-HHMI experimental design .
  • Data Analysis : Sensitivity analysis , error propagation models .
  • Mixed Methods : Semi-structured interviews, focus groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.